N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N~1~-(2-fluorophenyl)glycinamide -

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N~1~-(2-fluorophenyl)glycinamide

Catalog Number: EVT-4122711
CAS Number:
Molecular Formula: C21H17ClF2N2O3S
Molecular Weight: 450.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(2-[(4-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)-N-(2-fluorophenyl)glycinamide is a synthetic compound specifically designed and studied for its interaction with the HIV-1 matrix (MA) protein. [] This compound represents a novel class of potential anti-HIV-1 agents. [] It functions by targeting the highly conserved phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding site within the HIV-1 MA protein, thereby disrupting viral assembly. []

Mechanism of Action

N-(2-[(4-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)-N-(2-fluorophenyl)glycinamide inhibits HIV-1 assembly by targeting the MA protein. [] Specifically, this compound competes with PI(4,5)P2 for binding to the MA protein. [] This interaction disrupts the normal function of MA, which is crucial for the assembly and budding of new viral particles. [] Mutations within the PI(4,5)P2 binding site of MA were shown to decrease the antiviral activity of the compound, confirming its mechanism of action. []

Applications
  • HIV-1 Inhibition: The compound exhibits potent antiviral activity against HIV-1 by disrupting viral assembly. [] Its mechanism of action, specifically targeting the PI(4,5)P2 binding site of the MA protein, makes it a promising candidate for further development as an anti-HIV drug. []
  • Broadly Neutralizing Activity: N-(2-[(4-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)-N-(2-fluorophenyl)glycinamide displays broadly neutralizing activity against various HIV-1 group M isolates, indicating its potential to inhibit a wide range of HIV-1 strains. []

(2,2-Diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine

  • Compound Description: This molecule serves as a starting point for developing potent and selective dopamine transporter (DAT) inhibitors. It features a flexible piperidine ring and a diphenylethyl moiety. []
  • Relevance: The (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine scaffold shares the 4-fluorobenzyl group with the target compound, N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N~1~-(2-fluorophenyl)glycinamide. Additionally, both compounds explore the impact of diverse substituents on their biological activities, highlighting the significance of these structural variations. []

cis-(6-Benzhydrylpiperidin-3-yl)benzylamine Analogues

  • Compound Description: This series of compounds represents structurally constrained analogs of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine, designed to investigate the impact of a rigidified piperidine ring on DAT affinity and selectivity. []
  • Relevance: These analogs showcase a similar structural motif to the target compound, N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N~1~-(2-fluorophenyl)glycinamide, particularly the presence of a benzylamine group and the exploration of halogenated aromatic rings for optimizing interactions with biological targets. []

(S)-2β-Substituted 3α-[Bis(4-fluoro- or 4-chlorophenyl)methoxy]tropane Analogues

  • Compound Description: This series investigates the structure-activity relationship of benztropine-based dopamine uptake inhibitors, exploring the effects of various substituents on DAT binding affinity, selectivity, and cocaine-like behavioral effects. []
  • Relevance: Similar to the target compound N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N~1~-(2-fluorophenyl)glycinamide, these tropane analogues incorporate halogenated phenyl rings (4-fluoro- or 4-chlorophenyl). The research on both groups focuses on optimizing interactions with monoamine transporters and understanding the impact of substituent modifications on their pharmacological profiles. []

3-{3-[2-(4-Chlorobenzenesulfonamido)ethyl]-5-(4-fluorobenzyl)phenyl}propionic Acid (Compound 1)

  • Compound Description: This compound acts as a thromboxane receptor antagonist. Its synthesis involves a regioselective Heck cross-coupling strategy. []
  • Relevance: This compound shares the 4-chlorobenzenesulfonamide and 4-fluorobenzyl moieties with the target compound, N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N~1~-(2-fluorophenyl)glycinamide, highlighting the significance of these specific structural features in medicinal chemistry and their potential for interacting with diverse biological targets. []
  • Compound Description: This series of compounds explores the antimicrobial and antifungal potential of varying substituents on the phenyl ring attached to the acetamide group, with one compound (7l) showing promising results. []
  • Relevance: The core structure of these acetamide derivatives, particularly the 4-chlorophenylsulfonyl and substituted phenyl acetamide moieties, closely resembles that of the target compound, N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N~1~-(2-fluorophenyl)glycinamide. This emphasizes the relevance of the sulfonamide and amide functionalities in influencing biological activity and the exploration of substituted phenyl rings as a common strategy for modulating pharmacological properties. []

Properties

Product Name

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N~1~-(2-fluorophenyl)glycinamide

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-[(4-fluorophenyl)methyl]amino]-N-(2-fluorophenyl)acetamide

Molecular Formula

C21H17ClF2N2O3S

Molecular Weight

450.9 g/mol

InChI

InChI=1S/C21H17ClF2N2O3S/c22-16-7-11-18(12-8-16)30(28,29)26(13-15-5-9-17(23)10-6-15)14-21(27)25-20-4-2-1-3-19(20)24/h1-12H,13-14H2,(H,25,27)

InChI Key

KQDOHDJTYLZFSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.